molecular formula C11H15NO3S B8513413 7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine

7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8513413
M. Wt: 241.31 g/mol
InChI Key: CZDYVNNSJARDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl methanesulfonate

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)15-11-3-2-9-4-6-12-7-5-10(9)8-11/h2-3,8,12H,4-7H2,1H3

InChI Key

CZDYVNNSJARDTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(CCNCC2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(tert-butyloxycarbonyl)-7-methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine (3.8 g, 0.011 mol), trifluoroacetic acid (3.76 g, 0.033 mol) and dichloromethane (50 ml) was heated at 50° C. for 5 h. The solvents were then evaporated in vacuo and the residue partitioned between water (200 ml) and ethyl acetate (150 ml). The aqueous layer was removed and washed with ethyl acetate (100 ml) and then basified to pH 14 with 40% sodium hydroxide. The suspension was then extracted with ethyl acetate (3×150 ml) and the combined organic layers dried (Na2SO4). The solvents were evaporated in vacuo to give the title compound (2.15 g, 80%) as a colourless oil.
Name
3-(tert-butyloxycarbonyl)-7-methanesulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.